molecular formula C21H22O10 B1253791 (2S,3R)-Astilbin; NSC 245342

(2S,3R)-Astilbin; NSC 245342

Cat. No. B1253791
M. Wt: 434.4 g/mol
InChI Key: VQUPQWGKORWZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-Astilbin;  NSC 245342 is a natural product found in Smilax corbularia, Smilax glabra, and other organisms with data available.

Scientific Research Applications

Sweetness in Wines

(2S,3R)-Astilbin, a stereoisomer of astilbin, has been investigated for its contribution to the sweetness of dry wines. A study by Fayad et al. (2021) explored the presence of various astilbin isomers in wines and their taste properties. The research found that different configurations of astilbin isomers, including (2S,3R)-Astilbin, influenced the perceived sweetness of wines. This study provides insight into the sensory characteristics of wines and the role of astilbin isomers in flavor enhancement (Fayad, Le Scanff, Waffo-Téguo, & Marchal, 2021).

Immunological Research

Astilbin has shown notable immunosuppressive activity, particularly against activated T lymphocytes, which is beneficial for treating human immune diseases. Guo et al. (2007) identified a metabolite of astilbin, 3'-O-methylastilbin, and demonstrated its immunosuppressive efficacy against contact dermatitis. This discovery contributes to understanding astilbin's kinetics and clinical applications in immunology (Guo, Qian, Li, Xu, & Chen, 2007).

Therapeutic Potential in Kidney Disease

Research by Wang et al. (2016) investigated the effects of astilbin on hyperuricemia and kidney injury. Their findings revealed that astilbin could decrease serum uric acid levels and restore kidney function parameters. The study highlights astilbin's potential in developing disease-modifying drugs for hyperuricemia and renal injury (Wang, Zhao, Zhang, & Chen, 2016).

Interaction with Serum Proteins

A study by Liu et al. (2018) explored the binding interaction of astilbin with bovine serum albumin (BSA), using spectroscopic techniques combined with molecular docking methods. This research is significant for understanding the transportation and distribution of astilbin in the human body, as well as its bioactivities (Liu, He, Liu, He, Tang, Lou, Huo, & Cao, 2018).

Multidimensional Medicinal Benefits

Sharma et al. (2020) conducted a systematic review to summarize the physiological and pharmacological activities of astilbin. The review emphasized astilbin's potential in managing immune system diseases and its antibacterial, antioxidative, and hepatoprotective activities. This research underlines astilbin's multifaceted medicinal benefits and its prospects for novel drug development (Sharma, Gupta, Chauhan, Nair, & Sharma, 2020).

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUPQWGKORWZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-Astilbin; NSC 245342
Reactant of Route 2
(2S,3R)-Astilbin; NSC 245342
Reactant of Route 3
(2S,3R)-Astilbin; NSC 245342
Reactant of Route 4
(2S,3R)-Astilbin; NSC 245342
Reactant of Route 5
(2S,3R)-Astilbin; NSC 245342
Reactant of Route 6
(2S,3R)-Astilbin; NSC 245342

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